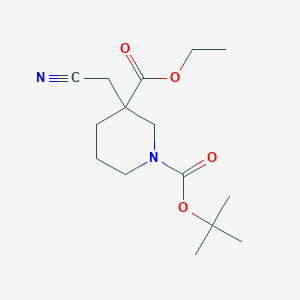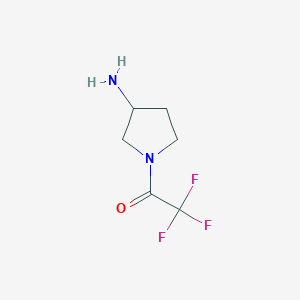![molecular formula C7H10F3N3 B1467921 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342713-23-8](/img/structure/B1467921.png)
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Übersicht
Beschreibung
“1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the IUPAC name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine . It has a molecular weight of 165.12 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is typically in a liquid, solid, or semi-solid physical form .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]ethan-1-amine and its derivatives have been explored for their potential antibacterial activities. For instance, Prasad (2021) synthesized a series of novel derivatives and evaluated their antibacterial properties. These compounds were characterized using analytical spectral techniques and showed promising results in combating bacterial infections (Prasad, 2021).
Catalysis in Polymerization
The compound has applications in the field of polymerization. Obuah et al. (2014) demonstrated its use in nickel(II) catalyzed oligomerization and polymerization of ethylene. The study highlighted the dependency of products on co-catalysts and solvents, indicating its versatile role in creating different polymer structures (Obuah et al., 2014).
Synthesis of Heteroaryl Compounds
This compound plays a role in synthesizing various heteroaryl compounds. Titi et al. (2020) conducted a study where they synthesized and characterized pyrazole derivatives, exploring their antitumor, antifungal, and antibacterial pharmacophore sites. The research underscores its importance in developing compounds with significant biological activities (Titi et al., 2020).
Chemical Synthesis and Characterization
The compound is also utilized in chemical synthesis processes. For example, Prabakaran, Khan, and Jin (2012) effectively synthesized a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using this compound. Their study emphasizes its role in producing high-yield and high-purity compounds (Prabakaran, Khan, & Jin, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-5(11)6-2-12-13(3-6)4-7(8,9)10/h2-3,5H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTUPMYSJYBLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)




![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)


![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)

